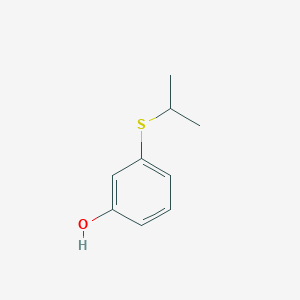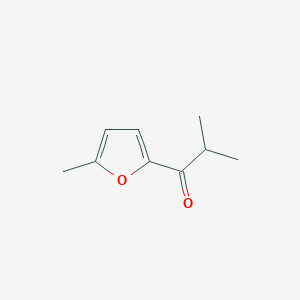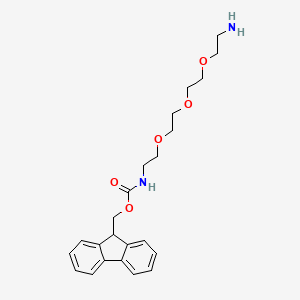
Fmoc-NH-PEG3-C2-NH2
Overview
Description
Fmoc-NH-PEG3-C2-NH2 is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound facilitates the conjugation of two essential ligands crucial for PROTAC molecule formation, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
Fmoc-NH-PEG3-C2-NH2 is a PEG-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is an enzyme that catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein, marking it for degradation. The target protein is the specific protein that the PROTAC is designed to degrade.
Mode of Action
This compound operates by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This forms a ternary complex, bringing the target protein in close proximity to the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The PROTAC compound exploits this system to selectively degrade target proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of the target protein . By linking the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Biochemical Analysis
Biochemical Properties
Fmoc-NH-PEG3-C2-NH2 plays a crucial role in biochemical reactions as a linker in PROTACs . It connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is primarily non-covalent and relies on the biochemical properties of the this compound molecule .
Cellular Effects
The effects of this compound on cells are mediated through its role in the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs bind to the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would be expected to vary over time, depending on the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
As a component of PROTACs, it may be involved in pathways related to protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-PEG3-C2-NH2 typically involves the reaction of fluorenylmethyloxycarbonyl chloride with a polyethylene glycol derivative. The fluorenylmethyloxycarbonyl group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in aqueous dioxane . The reaction conditions are mild, and the product is purified through standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is typically stored at -20°C in powder form and at -80°C in solvent form to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-NH-PEG3-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The fluorenylmethyloxycarbonyl group can be removed by base-catalyzed reactions, typically using piperidine in N,N-dimethylformamide.
Coupling Reactions: The compound can be used in coupling reactions to form peptide bonds, leveraging the fluorenylmethyloxycarbonyl group as a protecting group for amines.
Common Reagents and Conditions
Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.
N,N-Dimethylformamide: Common solvent for the deprotection reaction.
Sodium Bicarbonate: Used in the initial synthesis to neutralize the reaction mixture.
Major Products Formed
The major products formed from these reactions include deprotected amines and coupled peptide chains, depending on the specific application and reaction conditions .
Scientific Research Applications
Chemistry
Fmoc-NH-PEG3-C2-NH2 is widely used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology
In biological research, this compound is used to create linkers that facilitate the study of protein-protein interactions and the ubiquitin-proteasome system. This helps in understanding cellular processes and disease mechanisms .
Medicine
The compound is instrumental in drug discovery and development, particularly in creating targeted therapies for diseases such as cancer. By enabling selective protein degradation, this compound helps in the development of treatments that can specifically target and eliminate disease-causing proteins .
Industry
In the industrial sector, this compound is used in the production of high-purity peptides and proteins for various applications, including pharmaceuticals and biotechnology .
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG3-C2-OH: Similar structure but with a hydroxyl group instead of an amine.
Fmoc-NH-PEG2-C2-NH2: Shorter polyethylene glycol chain.
Fmoc-NH-PEG4-C2-NH2: Longer polyethylene glycol chain.
Uniqueness
Fmoc-NH-PEG3-C2-NH2 is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly effective in forming stable and functional PROTAC molecules .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17,24H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFJCJMJGCYMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B3165952.png)
![[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B3165955.png)
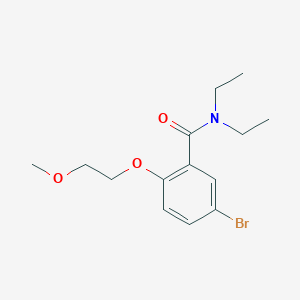

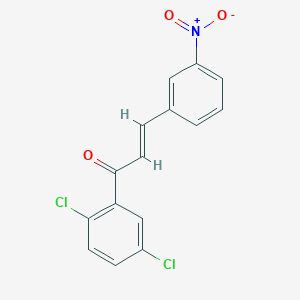
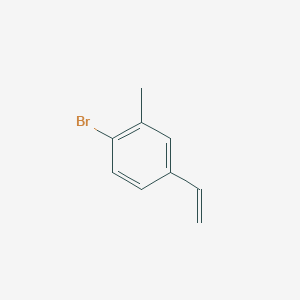
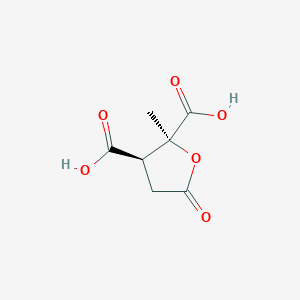
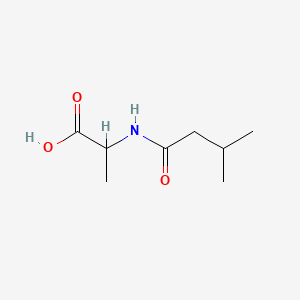
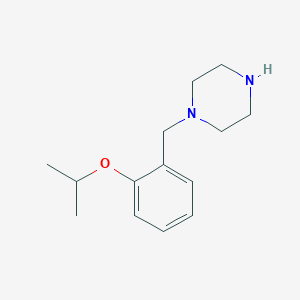
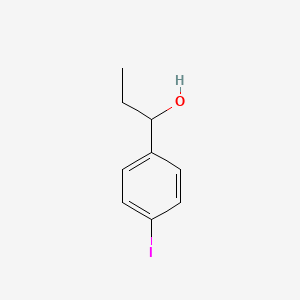
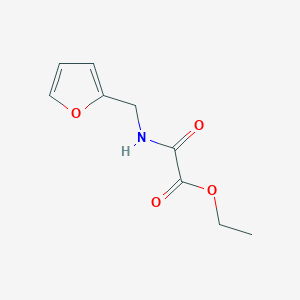
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)
